molecular formula C11H24O4Si2 B13947728 Butanedioic acid, methyl-, bis(trimethylsilyl) ester CAS No. 55557-26-1

Butanedioic acid, methyl-, bis(trimethylsilyl) ester

Cat. No.: B13947728
CAS No.: 55557-26-1
M. Wt: 276.48 g/mol
InChI Key: OAMWTEBQZKRCMA-UHFFFAOYSA-N
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Description

Butanedioic acid, methyl-, bis(trimethylsilyl) ester, also known as succinic acid, bis(trimethylsilyl) ester, is an organic compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the reaction of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Succinic acid+2(Trimethylsilyl chloride)Butanedioic acid, methyl-, bis(trimethylsilyl) ester+2HCl\text{Succinic acid} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{HCl} Succinic acid+2(Trimethylsilyl chloride)→Butanedioic acid, methyl-, bis(trimethylsilyl) ester+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.

    Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the compound.

    Substitution: Reagents such as alcohols, amines, or thiols can be used under mild conditions to replace the trimethylsilyl groups.

Major Products

    Hydrolysis: Succinic acid and trimethylsilanol.

    Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Butanedioic acid, methyl-, bis(trimethylsilyl) ester has several applications in scientific research:

    Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography and mass spectrometry analysis.

    Organic Synthesis: The compound serves as a protecting group for carboxylic acids, facilitating various synthetic transformations.

    Biological Studies: It is used in the study of metabolic pathways involving succinic acid and its derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanedioic acid, methyl-, bis(trimethylsilyl) ester involves the reactivity of the trimethylsilyl groups. These groups can be easily cleaved under mild conditions, releasing the active succinic acid moiety. The trimethylsilyl groups also increase the compound’s volatility, making it suitable for analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, bis(trimethylsilyl) ester: Similar in structure but without the methyl group.

    2-Butenedioic acid, bis(trimethylsilyl) ester:

Uniqueness

Butanedioic acid, methyl-, bis(trimethylsilyl) ester is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and physical properties. This makes it particularly useful in applications requiring increased volatility and specific reactivity patterns.

Properties

IUPAC Name

bis(trimethylsilyl) 2-methylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h9H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMWTEBQZKRCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346935
Record name Bis(trimethylsilyl) 2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55557-26-1
Record name Bis(trimethylsilyl) 2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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